2-(1,3-Benzothiazol-2-yl)acetamid

Übersicht

Beschreibung

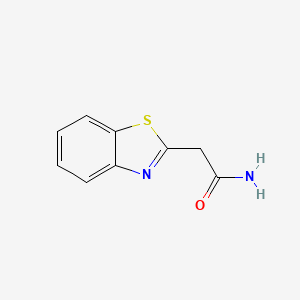

2-(1,3-Benzothiazol-2-yl)acetamide is an organic compound with the molecular formula C9H8N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of 2-(1,3-benzothiazol-2-yl)acetamide exhibit notable antibacterial activity. A study synthesized various acetamide derivatives and screened them for in vitro antibacterial activities using the agar well diffusion method. Compounds such as 2b and 2i demonstrated significant antibacterial effects comparable to levofloxacin against several bacterial strains, including E. coli, S. aureus, and B. subtilis . The minimum inhibitory concentration (MIC) values for these compounds were lower than those of standard drugs, highlighting their potential as effective antimicrobial agents.

Antibiofilm Activity

In addition to antibacterial properties, certain derivatives showed promising antibiofilm activity. For example, compounds 2i , 2b , and 2c exhibited greater than 80% inhibition of biofilm formation in S. aureus and K. pneumoniae compared to standard controls . This suggests that these compounds could be valuable in preventing biofilm-associated infections.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been widely studied. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Its mechanism of action often involves the modulation of key cellular pathways, making it a candidate for further development in cancer therapeutics.

Structural Insights

Crystallographic Studies

The crystal structure of 2-(1,3-benzothiazol-2-yl)acetamide has been analyzed using X-ray diffraction techniques. The study revealed two independent molecules in the asymmetric unit with specific dihedral angles between the benzothiazole ring and the acetamide group . These structural characteristics are crucial for understanding the compound's interactions at the molecular level and can inform future modifications aimed at enhancing biological activity.

Material Science Applications

Optical Materials

Recent studies have explored the use of benzothiazole derivatives in optical applications due to their unique electronic properties. The structural characteristics of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to fine-tune their electronic properties through chemical modifications opens new avenues for research in material science.

Case Studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide typically involves the acetylation of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . The reaction mixture is then stirred at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(1,3-Benzothiazol-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide.

Benzothiazole: The parent compound with a simpler structure.

2-(1,3-Benzothiazol-2-yl)ethanol: A similar compound with an ethanol group instead of an acetamide group.

Uniqueness

2-(1,3-Benzothiazol-2-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .

Biologische Aktivität

2-(1,3-Benzothiazol-2-yl)acetamide, a compound derived from benzothiazole, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its antibacterial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of 2-(1,3-Benzothiazol-2-yl)acetamide is . The compound features a benzothiazole moiety linked to an acetamide group, which is critical for its biological activity. The crystal structure has been characterized, revealing significant interactions such as hydrogen bonding that contribute to its stability and activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives.

Antibacterial Properties

In vitro evaluations have demonstrated that the compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 2-mercaptobenzothiazole showed promising results comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MICs) for selected derivatives were notably lower than those of control drugs against pathogens such as E. coli, S. typhi, and S. aureus .

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 2b | E. coli | 24 | 12 |

| 2c | S. aureus | 22 | 15 |

| 2i | S. typhi | 20 | 10 |

The antibiofilm activity of these compounds was also assessed, with some derivatives demonstrating over 80% inhibition of biofilm formation at higher concentrations .

Cytotoxic Effects

The cytotoxicity of 2-(1,3-Benzothiazol-2-yl)acetamide has been evaluated using various cancer cell lines. Studies indicate that certain derivatives exhibit considerable cytotoxic effects against a range of tumor cells, suggesting their potential as anticancer agents. For example, compounds were tested against the National Cancer Institute's panel of 60 cell lines, revealing promising results in inhibiting cell growth .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5.1 | MCF-7 (Breast) | 15 |

| 5.6 | A549 (Lung) | 20 |

| 6.5 | HepG2 (Liver) | 18 |

The mechanism by which 2-(1,3-Benzothiazol-2-yl)acetamide exerts its biological effects is still under investigation. Molecular docking studies suggest that the compound interacts with specific bacterial enzymes and cellular targets, disrupting essential processes such as DNA replication and protein synthesis .

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world applications:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected mice models when administered intraperitoneally.

- Cancer Treatment : In vitro studies on human cancer cell lines showed that treatment with specific benzothiazole derivatives led to apoptosis, indicating their potential as chemotherapeutic agents.

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWFXSMDQBKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621530 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51542-41-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.